Ethane-1,1,2,2-tetracarboxylic Acid

Catalog No.
S14705191
CAS No.
4378-76-1
M.F
C6H6O8
M. Wt
206.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane-1,1,2,2-tetracarboxylic Acid

CAS Number

4378-76-1

Product Name

Ethane-1,1,2,2-tetracarboxylic Acid

IUPAC Name

ethane-1,1,2,2-tetracarboxylic acid

Molecular Formula

C6H6O8

Molecular Weight

206.11 g/mol

InChI

InChI=1S/C6H6O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)

InChI Key

XWENCHGJOCJZQO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Ethane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C6H6O8\text{C}_6\text{H}_6\text{O}_8. It features four carboxylic acid functional groups attached to a two-carbon ethane backbone. This compound is also known as ethylenetetracarboxylic acid and is categorized as a tetracarboxylic acid due to the presence of four carboxyl groups. Its structural formula can be represented as HOOC-CH(COOH)-C(COOH)-COOH, highlighting the arrangement of the carboxyl groups around the ethane core .

Ethane-1,1,2,2-tetracarboxylic acid is notable for its ability to form various anions upon deprotonation, including ethylenetetracarboxylate and its hydrogenated forms. These properties make it a versatile compound in both chemical synthesis and biological applications .

  • Deprotonation: The compound can lose protons from its carboxyl groups to form anions such as trihydrogen-, dihydrogen-, and hydrogenethylenetetracarboxylate.
  • Esterification: It can react with alcohols to form esters. For instance, treatment with methanol yields tetramethyl ester derivatives .
  • Hydrolysis: The esters can be hydrolyzed back into the tetracarboxylic acid and alcohol upon treatment with water under acidic or basic conditions.
  • Diels-Alder Reactions: Ethane-1,1,2,2-tetracarboxylic acid can also participate in Diels-Alder reactions, which are useful for synthesizing complex cyclic structures .

The biological activity of ethane-1,1,2,2-tetracarboxylic acid has been explored in various contexts. It exhibits chelating properties that allow it to bind metal ions effectively. This characteristic is significant in biological systems where metal ions play crucial roles as cofactors in enzymatic reactions. Furthermore, its derivatives have been investigated for potential applications in drug delivery systems and as intermediates in the synthesis of biologically active compounds .

Several methods exist for synthesizing ethane-1,1,2,2-tetracarboxylic acid:

  • Hydrolysis of Esters: One common method involves hydrolyzing tetraethyl ethylenetetracarboxylate, which can be synthesized from diethyl dibromomalonate using sodium iodide as a reagent .
  • Diels-Alder Reaction: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations that yield tetracarboxylic acids .
  • Direct Synthesis from Malonic Acid: Another approach includes using malonic acid derivatives that undergo further reactions to introduce additional carboxyl groups .

Ethane-1,1,2,2-tetracarboxylic acid finds use in various fields:

  • Catalysis: Its ability to chelate metal ions enhances reaction efficiency and selectivity in catalytic processes .
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and polymers.
  • Biological Research: The compound's chelating properties are utilized in studying metal ion interactions in biological systems.

Research on the interaction of ethane-1,1,2,2-tetracarboxylic acid with various metal ions has demonstrated its effectiveness as a chelator. Studies have shown that it can form stable complexes with transition metals such as copper and iron. This property is particularly important in biochemical applications where controlling metal ion availability is crucial for enzyme activity and stability .

Ethane-1,1,2,2-tetracarboxylic acid shares similarities with several other tetracarboxylic acids. Here are some comparable compounds:

Compound NameFormulaUnique Features
Maleic AcidC4H4O4Unsaturated dicarboxylic acid used in polymerization
Succinic AcidC4H6O4Dicarboxylic acid involved in metabolic pathways
Malonic AcidC3H4O4Dicarboxylic acid used in organic synthesis
Citric AcidC6H8O7Tricarboxylic acid involved in the Krebs cycle

Uniqueness of Ethane-1,1,2,2-tetracarboxylic Acid

Ethane-1,1,2,2-tetracarboxylic acid is unique due to its four carboxyl groups arranged on a two-carbon backbone. This configuration allows it to exhibit distinct chemical reactivity compared to other similar compounds. Its ability to form multiple anionic species enhances its versatility in both synthetic and catalytic applications. Additionally, its chelating properties set it apart from simpler dicarboxylic acids like maleic or succinic acids .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

206.00626715 g/mol

Monoisotopic Mass

206.00626715 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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